molecular formula H14MgO11S B146258 Magnesium sulfate heptahydrate CAS No. 10034-99-8

Magnesium sulfate heptahydrate

Cat. No. B146258
M. Wt: 246.48 g/mol
InChI Key: WRUGWIBCXHJTDG-UHFFFAOYSA-L
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Patent
US06216361B1

Procedure details

When testing for free water in MgSO4-treated drilling fluid, it is important to realize that the product formed by the reaction, MgSO4·7H2O, magnesium sulfate heptahydrate, has a melting temperature of only 150° C. (302° F.).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH2:1].[O-:2][S:3]([O-:6])(=[O:5])=[O:4].[Mg+2:7]>>[OH2:2].[OH2:1].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[S:3]([O-:6])([O-:5])(=[O:4])=[O:2].[Mg+2:7] |f:1.2,3.4.5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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